7-Benzyloxy Quetiapine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a compound containing a benzyloxy group. The reaction typically requires a suitable solvent and a base to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
7-Benzyloxy Quetiapine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Benzyloxy Quetiapine is similar to that of quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder . Additionally, it may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.
Cariprazine: Another atypical antipsychotic with a different receptor binding profile.
Uniqueness: 7-Benzyloxy Quetiapine is unique due to the presence of the benzyloxy group, which may alter its pharmacokinetics and receptor binding affinity compared to quetiapine and its metabolites . This modification can potentially enhance its therapeutic effects and reduce side effects, making it a valuable compound for further research and development .
Properties
CAS No. |
329217-58-5 |
---|---|
Molecular Formula |
C₂₈H₃₁N₃O₃S |
Molecular Weight |
489.63 |
Synonyms |
2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol |
Origin of Product |
United States |
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